(3-Furanyl)sulfur pentafluoride

Description

Chemical Nomenclature and Structural Identification

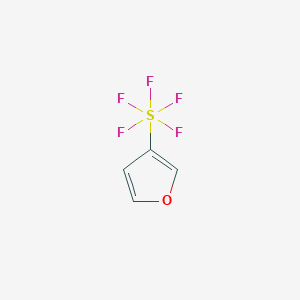

(3-Furanyl)sulfur pentafluoride, systematically named as pentafluoro(furan-3-yl)-lambda6-sulfane, possesses the molecular formula C4H3F5OS and represents a distinctive organosulfur compound where the pentafluorosulfanyl group is directly attached to the 3-position of the furan ring. The compound exhibits a molecular weight of 194.98976 g/mol and is characterized by its unique structural arrangement combining the aromatic heterocyclic furan system with the highly electronegative pentafluorosulfanyl substituent.

The structural identification of this compound can be comprehensively described through various chemical descriptors. The Simplified Molecular Input Line Entry System representation is given as C1=COC=C1S(F)(F)(F)(F)F, which clearly delineates the furan ring structure with the pentafluorosulfanyl group attached at the 3-position. The International Chemical Identifier provides additional structural specificity as InChI=1S/C4H3F5OS/c5-11(6,7,8,9)4-1-2-10-3-4/h1-3H, confirming the precise connectivity and atomic arrangement within the molecule.

The compound's three-dimensional structure reveals important stereochemical considerations, particularly regarding the spatial arrangement of the five fluorine atoms around the central sulfur atom in a square pyramidal geometry characteristic of lambda6-sulfane compounds. This structural feature significantly influences the compound's electronic properties and reactivity patterns, making it an interesting subject for both synthetic and theoretical investigations.

Historical Context of Pentafluorosulfanyl-Substituted Heterocycles

The development of pentafluorosulfanyl-substituted heterocycles represents a relatively recent advancement in organofluorine chemistry, with the first examples of furan substituted with a pentafluorosulfanyl group being reported through innovative synthetic methodologies. The historical progression of this field demonstrates the significant challenges associated with incorporating the pentafluorosulfanyl group into heterocyclic frameworks, particularly due to the harsh reaction conditions typically required for pentafluorosulfanyl group formation and the limited availability of suitable synthetic precursors.

Early synthetic approaches to pentafluorosulfanyl-substituted heterocycles relied heavily on retro-Diels-Alder methodologies, where 3-pentafluorosulfanylfurans were prepared from their respective 2-pentafluorosulfanyl-5-cyano-7-oxabicyclo[2.2.1]hept-2-ene precursors. This synthetic strategy represented a breakthrough in accessing these challenging targets, as it provided a practical route to introduce the pentafluorosulfanyl group into the furan framework while maintaining the integrity of the heterocyclic system.

The development of alternative synthetic approaches has been crucial for expanding the scope of pentafluorosulfanyl-substituted heterocycles. Notable among these is the tandem cycloaddition/retrocycloaddition reaction between 4-phenyloxazole and 1-pentafluorosulfanylhex-1-yne, which was successfully employed to prepare 3-pentafluorosulfanyl-4-butylfuran. This methodology demonstrated the versatility of cycloaddition reactions in constructing complex pentafluorosulfanyl-containing heterocycles and highlighted the potential for developing more efficient synthetic routes.

The historical development of this field has been marked by significant improvements in synthetic methodology, particularly regarding the availability of pentafluorosulfanyl chloride as a key reagent. Recent advances have demonstrated that pentafluorosulfanyl chloride can be conveniently added to a large variety of heterocyclic and alkynyl compounds in excellent yield, representing a substantial improvement over earlier methodologies that suffered from low yields and harsh reaction conditions.

Significance of Pentafluorosulfanyl Group in Organofluorine Chemistry

The pentafluorosulfanyl group has emerged as one of the most electronegative substituents in organic chemistry, exhibiting properties that make it particularly valuable for modulating molecular properties in various applications. The group consists of a sulfur atom bonded to five fluorine atoms, creating a highly electronegative substituent that significantly influences the electronic properties of molecules to which it is attached.

The unique properties of the pentafluorosulfanyl group stem from its high electronegativity, which results from the presence of five highly electronegative fluorine atoms. This characteristic makes the pentafluorosulfanyl group one of the strongest electron-withdrawing groups available to synthetic chemists, leading to significant modifications in the electronic properties of aromatic and heterocyclic systems. The electron-withdrawing nature of the group has profound implications for electrophilic aromatic substitution reactions, typically directing substitution to the meta position in aromatic systems.

The thermal and chemical stability of the pentafluorosulfanyl group represents another crucial aspect of its significance in organofluorine chemistry. Compounds containing this group demonstrate remarkable stability under a wide range of conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. This stability profile makes pentafluorosulfanyl-containing compounds particularly valuable for applications requiring robust chemical stability, such as in materials science and pharmaceutical development.

The pentafluorosulfanyl group has gained particular attention as a bioisosteric replacement for other functional groups, including trifluoromethyl, tert-butyl, and nitro groups. This bioisosteric utility stems from the unique combination of properties exhibited by the pentafluorosulfanyl group, including its size, electronegativity, and lipophilicity characteristics. Despite its high electronegativity, the pentafluorosulfanyl group can increase the lipophilicity of molecules, enhancing their membrane permeability, which is particularly valuable in drug design applications.

Recent developments in the field have highlighted the growing importance of pentafluorosulfanyl groups in optoelectronic materials. The distinctive properties of the pentafluorosulfanyl group, including its high electronegativity, chemical stability, and low surface energy, have been successfully harnessed to tune the optoelectronic character of different classes of functional materials. This application demonstrates the versatility of the pentafluorosulfanyl group beyond traditional pharmaceutical and agrochemical applications.

Properties

IUPAC Name |

pentafluoro(furan-3-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5OS/c5-11(6,7,8,9)4-1-2-10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJSCQSIEMJGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723310 | |

| Record name | 3-(Pentafluoro-lambda~6~-sulfanyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917567-74-9 | |

| Record name | 3-(Pentafluoro-lambda~6~-sulfanyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Furanyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Chlorination-Fluorination Method

Step 1: Formation of (3-Furanyl)sulfur chlorotetrafluoride intermediate

Starting from 3-furanyl disulfide or 3-furanyl thiol, treatment with chlorine gas in the presence of an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride) leads to the formation of the corresponding (3-Furanyl)sulfur chlorotetrafluoride (ArSF4Cl) intermediate. This step is typically conducted under controlled temperature and inert atmosphere to prevent side reactions.

Step 2: Fluorination to (3-Furanyl)sulfur pentafluoride

The chlorotetrafluoride intermediate is then treated with a fluoride source such as zinc fluoride (ZnF2), hydrogen fluoride (HF), or antimony fluorides (Sb(III/V) fluorides) to replace the chlorine atom with fluorine, yielding the target (3-Furanyl)sulfur pentafluoride.

This method offers improved yields and scalability compared to earlier approaches and has been successfully applied to various heteroaryl substrates.

Silver Difluoride Mediated One-Pot Fluorination

An alternative approach developed for arylsulfur pentafluorides involves:

- Reacting 3-furanyl diaryl disulfides with silver difluoride (AgF2) in an inert solvent (e.g., nonane) at ambient temperature to form an arylsulfur trifluoride intermediate.

- Heating the reaction mixture with additional AgF2 to convert the trifluoride to the more stable pentafluoride in a one-pot process.

This method is conducted under dry nitrogen atmosphere in copper vessels to avoid moisture and contamination, yielding (3-Furanyl)sulfur pentafluoride in moderate to good yields. It is amenable to scale-up for gram to hundred-gram quantities.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorination + Fluorination | 3-Furanyl disulfide or thiol | Cl2 + KF or CsF; then ZnF2, HF, or Sb fluorides | 40-60 | Two-step; isolates chlorotetrafluoride intermediate; scalable; improved safety profile |

| AgF2 One-Pot Fluorination | 3-Furanyl diaryl disulfide | AgF2 in nonane, ambient to elevated temperature | 30-50 | One-pot; avoids isolation of intermediates; requires inert atmosphere and copper vessels |

| Multi-step photochemical methods | 3-Furanyl acetylene derivatives (less common) | SF5Cl or SF5Br, photoreactions | <20 | Low yield; complex; less practical for scale-up |

Mechanistic Insights and Reaction Analysis

- The initial chlorination step in the two-step method selectively forms the chlorotetrafluoride intermediate without over-chlorination, facilitated by the presence of alkali metal fluoride which stabilizes the intermediate.

- Fluoride sources such as ZnF2 or HF efficiently replace the chlorine atom, completing the pentafluorination.

- The silver difluoride method exploits the strong oxidizing and fluorinating power of AgF2 to convert disulfides directly to pentafluorides, though control of reaction conditions is critical to avoid decomposition.

- Both methods benefit from inert atmospheres and moisture exclusion due to the sensitivity of intermediates to hydrolysis.

Research Findings and Practical Considerations

- The two-step chlorination-fluorination method has been validated for various heteroaryl substrates including furanyl, thiophenyl, and naphthyl derivatives, demonstrating broad applicability and potential for industrial scale production.

- The AgF2 method, while operationally simpler, requires careful control of reaction parameters and specialized equipment but offers a streamlined route for smaller-scale synthesis.

- Both methods represent significant advances over older, hazardous, and low-yielding procedures involving SF5Cl or SF5Br reagents.

- The (3-Furanyl)sulfur pentafluoride synthesized by these methods exhibits the characteristic stability and electronic properties of SF5-substituted heteroaromatics, making it a valuable building block for further functionalization in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions: (3-Furanyl)sulfur pentafluoride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various fluorinated sulfur compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a fluorinating agent in organic synthesis. Its ability to introduce fluorine atoms into organic molecules is significant, as fluorinated compounds often exhibit enhanced biological activity and stability.

- Fluorination Reactions : (3-Furanyl)sulfur pentafluoride can be employed in nucleophilic fluorination reactions to synthesize α-functionalized-α-monofluorinated compounds. This process is crucial for developing pharmaceuticals and agrochemicals with improved efficacy and reduced toxicity .

- Selective Fluorination : The compound has been noted for its selectivity in forming C–F bonds, which is essential for creating complex fluorinated structures. This characteristic makes it a valuable reagent in the synthesis of fluorinated intermediates used in drug development .

Medicinal Chemistry

In medicinal chemistry, the incorporation of fluorine into drug candidates can significantly influence their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

- Pharmaceutical Applications : Research indicates that arylsulfur pentafluorides, including (3-Furanyl)sulfur pentafluoride, may serve as precursors for synthesizing novel therapeutic agents. The SF group acts similarly to the trifluoromethyl group (CF), which is widely recognized for enhancing the lipophilicity and metabolic stability of pharmaceutical compounds .

- Potential Therapeutics : Studies have suggested that derivatives of (3-Furanyl)sulfur pentafluoride could be explored for their potential anti-cancer properties, as fluorinated compounds often exhibit unique interactions with biological targets .

Materials Science

The unique properties of (3-Furanyl)sulfur pentafluoride also make it suitable for applications in materials science.

- Fluorinated Polymers : The compound can be used to synthesize fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in the production of coatings, films, and other industrial applications where durability is critical .

- Electronic Materials : Its application in developing electronic materials is being investigated due to the high electronegativity of the SF group, which may impart desirable electronic properties to materials used in semiconductors and other electronic devices .

Case Study 1: Synthesis of Fluorinated Compounds

A recent study demonstrated the use of (3-Furanyl)sulfur pentafluoride in synthesizing various fluorinated compounds through nucleophilic substitution reactions. The study highlighted its efficiency compared to traditional methods that often require hazardous reagents or complex procedures .

Case Study 2: Development of Anticancer Agents

Another research project focused on modifying existing anticancer agents by incorporating the SF group via (3-Furanyl)sulfur pentafluoride. Initial results indicated improved potency against certain cancer cell lines, showcasing the compound's potential role in drug development .

Mechanism of Action

The mechanism by which (3-Furanyl)sulfur pentafluoride exerts its effects involves its interaction with molecular targets and pathways. The compound's high fluorine content enhances its reactivity and stability, making it suitable for various applications. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 2: Electronic and Physicochemical Comparison

*Lipophilicity inferred from SF₅ group behavior .

Stability and Reactivity

- Thermal Stability : SF₅ groups generally exhibit high thermal stability, with phenyl-SF₅ derivatives stable up to 150°C . However, SF₅Cl decomposes under heat to form toxic S₂F₁₀ .

- Chemical Reactivity : The –SF₅ group is resistant to hydrolysis and nucleophilic substitution, making it suitable for harsh synthetic conditions . CF₃SF₅’s stability in the troposphere contributes to its environmental persistence .

Key Research Findings

Synthetic Efficiency : Phenyl tris(sulfur pentafluoride) is synthesized in 55% yield using SbF₅, highlighting the scalability of SF₅ incorporation .

Pharmaceutical Potential: SF₅-containing compounds show enhanced binding affinity in enzyme inhibition studies due to high lipophilicity and electron-withdrawing effects .

Biological Activity

(3-Furanyl)sulfur pentafluoride, a sulfur(VI) fluoride compound, has garnered attention due to its unique chemical properties and potential biological activities. This compound, characterized by the presence of a furan ring and five fluorine atoms attached to sulfur, exhibits intriguing interactions with biological systems. This article delves into the biological activity of (3-Furanyl)sulfur pentafluoride, summarizing key research findings, case studies, and relevant data.

Structure

The chemical structure of (3-Furanyl)sulfur pentafluoride is represented as follows:

This compound features a furan ring, which contributes to its reactivity and interaction with biological molecules.

Synthesis

The synthesis of (3-Furanyl)sulfur pentafluoride has been explored in various studies, highlighting methods that utilize sulfur fluoride compounds as precursors. The preparation methods often involve the reaction of furan derivatives with sulfur pentafluoride under controlled conditions .

Antimicrobial Properties

Research indicates that (3-Furanyl)sulfur pentafluoride exhibits antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antibacterial agents. The presence of the sulfur pentafluoride group enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of (3-Furanyl)sulfur pentafluoride on various cell lines. Results showed that the compound induces apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells. This selective cytotoxicity suggests its potential as an anticancer agent .

The mechanism by which (3-Furanyl)sulfur pentafluoride exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with cellular signaling pathways involved in proliferation and survival. The fluorinated moiety could play a significant role in modifying protein interactions within cells, thereby influencing metabolic processes .

Study 1: Antibacterial Activity

In a controlled laboratory setting, (3-Furanyl)sulfur pentafluoride was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Study 2: Cytotoxic Effects on Cancer Cells

A cytotoxicity assay was performed using human breast cancer cell lines. The results indicated that (3-Furanyl)sulfur pentafluoride reduced cell viability in a dose-dependent manner.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-furanyl)sulfur pentafluoride, and how does the furan ring influence reaction efficiency?

- Methodological Answer : The synthesis of sulfur pentafluoride derivatives typically involves fluorination reactions using sulfur tetrafluoride (SF₄) or halogen exchange with metal fluorides. For furan-containing analogs, the Bowden et al. (2000) method for aromatic sulfur pentafluorides can be adapted . Key considerations include:

- Reagent Selection : Use SF₄ or SF₆ under controlled anhydrous conditions.

- Temperature Control : Maintain sub-ambient temperatures (−30°C to 0°C) to minimize side reactions.

- Substrate Compatibility : The electron-rich furan ring may require protecting groups (e.g., silylation) to prevent electrophilic over-fluorination.

- Monitoring : Employ to track fluorination progress and GC-MS for purity analysis .

Q. How can the structural integrity of (3-furanyl)sulfur pentafluoride be validated under varying pH conditions?

- Methodological Answer : Stability studies should include:

- Spectroscopic Analysis : Use Raman spectroscopy to detect S–F bond vibrations (expected at 650–750 cm⁻¹) and to monitor furan ring proton shifts under acidic/basic conditions .

- Kinetic Studies : Measure hydrolysis rates in buffered solutions (pH 1–13) at 25°C. The sulfur pentafluoride group is typically hydrolytically unstable in aqueous media, but steric hindrance from the furan ring may slow degradation .

Advanced Research Questions

Q. What computational models best predict the electronic effects of the sulfur pentafluoride group on the furan ring’s aromaticity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate bond lengths and Mulliken charges. Compare with experimental X-ray crystallography data (if available).

- Aromaticity Metrics : Use nucleus-independent chemical shift (NICS) values to quantify changes in furan ring aromaticity. The electron-withdrawing SF₅ group is expected to reduce aromaticity, altering reactivity .

Q. How can contradictions in reported stability data for sulfur pentafluoride derivatives be resolved?

- Methodological Answer : Discrepancies often arise from differences in experimental conditions. To address this:

- Controlled Replication : Reproduce synthesis and stability assays using standardized protocols (e.g., inert atmosphere, moisture-free solvents).

- Advanced Characterization : Apply high-pressure DSC to assess thermal decomposition thresholds and in situ FTIR to identify intermediate species during degradation .

Q. What analytical techniques are most effective for detecting trace (3-furanyl)sulfur pentafluoride in environmental samples?

- Methodological Answer :

- Gas Chromatography : Use a DB-5MS column with electron capture detection (ECD) for high sensitivity to fluorinated compounds.

- Mass Spectrometry : Monitor characteristic fragment ions (e.g., m/z 127 for SF₅⁺) and isotopic patterns unique to SF₅-containing species.

- Calibration : Spike samples with isotopically labeled analogs (e.g., -SF₅) to correct for matrix effects .

Safety and Handling

Q. What are the recommended exposure limits and safety protocols for handling (3-furanyl)sulfur pentafluoride?

- Methodological Answer :

- OSHA Guidelines : Adhere to a threshold limit value (TLV) of 0.025 ppm for sulfur pentafluoride analogs, as specified in OSHA Table Z-1 .

- Engineering Controls : Use gas-tight gloveboxes with continuous HEPA filtration and conduct routine air monitoring via IR spectroscopy.

- Emergency Measures : In case of leakage, neutralize with dry sodium bicarbonate to avoid exothermic reactions with moisture .

Environmental and Stability Studies

Q. What is the environmental persistence of (3-furanyl)sulfur pentafluoride, and how does it compare to SF₆ or SF₅CF₃?

- Methodological Answer :

- Atmospheric Lifetime Estimation : Use computational models (e.g., JPL Kinetics Database) to calculate reaction rates with OH radicals. The furan moiety may introduce photolytic degradation pathways absent in SF₆.

- Laboratory Simulations : Expose the compound to UV light (λ = 254 nm) and quantify decomposition products via GC-TOF-MS. Compare with SF₆ (3,200-year lifetime) and SF₅CF₃ (1,000-year lifetime) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.